molecular formula C10H13ClN2O3 B12488102 N-(4-chloro-2,5-dimethoxyphenyl)glycinamide

N-(4-chloro-2,5-dimethoxyphenyl)glycinamide

Cat. No.: B12488102
M. Wt: 244.67 g/mol
InChI Key: YVFJXMBDVDIEJE-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)glycinamide: is an organic compound with the molecular formula C10H13ClN2O3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)glycinamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with glycine derivatives under specific conditions. One common method includes:

    Starting Material: 4-chloro-2,5-dimethoxyaniline.

    Reagents: Glycine or its derivatives.

    Conditions: The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2,5-dimethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific application and context.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)glycinamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of both chloro and methoxy groups in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other compounds with similar structures.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-amino-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H13ClN2O3/c1-15-8-4-7(13-10(14)5-12)9(16-2)3-6(8)11/h3-4H,5,12H2,1-2H3,(H,13,14)

InChI Key

YVFJXMBDVDIEJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN)OC)Cl

Origin of Product

United States

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